(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
Overview
Description
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Analytical Chemistry
The compound's structure, similar to that of parabens and other benzenesulfonyl derivatives, makes it relevant in studies related to environmental chemistry, specifically in the analysis and understanding of the occurrence, fate, and behavior of such compounds in aquatic environments. For instance, studies on parabens, which are structurally similar, show their ubiquitous presence in surface water and sediments, raising concerns about their environmental impact and necessitating detailed analysis and monitoring (Haman, Dauchy, Rosin, & Munoz, 2015).
Organic Synthesis and Medicinal Chemistry
The compound's structure is also indicative of its potential role in organic synthesis and medicinal chemistry. The reactivity of piperidine and benzenesulfonyl moieties, as seen in literature, suggests applications in synthesizing complex organic molecules and exploring their biological activities. Research has delved into the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, a group structurally akin to the compound , highlighting its potential in the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).
Biocatalysis and Fermentation Technology
Given its carboxylic acid moiety, this compound may also have relevance in studies related to biocatalysis and fermentation technology. Carboxylic acids have been noted for their roles as precursors in various industrial chemicals and their inhibitory effects on microbes used in fermentative production, which is an area of interest in bioengineering and industrial microbiology (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
(3S)-1-(3-chloro-2-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-11(14)5-2-6-12(9)20(18,19)15-7-3-4-10(8-15)13(16)17/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZAAQOSAHCUEV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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